Benzo[d]oxazol-4-ylboronic acid
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Overview
Description
Benzo[d]oxazol-4-ylboronic acid is a boronic acid derivative that contains a benzoxazole ring fused with a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzo[d]oxazol-4-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-4-ylboronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the primary reaction for which this compound is used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate the coupling reactions.
Solvents: Polar solvents like ethanol or water are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
Benzo[d]oxazol-4-ylboronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including potential drug candidates for treating cancer, bacterial infections, and other diseases
Material Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Biological Research: It serves as a building block for the synthesis of molecules that can interact with biological targets, aiding in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-4-ylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is crucial for the formation of biaryl compounds, which are important in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Isoxazol-4-ylboronic acid: Another boronic acid derivative with similar applications in Suzuki–Miyaura coupling reactions.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis.
Pyridylboronic acid: Used in the synthesis of heterocyclic compounds with potential biological activity.
Uniqueness
Benzo[d]oxazol-4-ylboronic acid is unique due to its benzoxazole ring, which imparts specific electronic and steric properties that can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C7H6BNO3 |
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Molecular Weight |
162.94 g/mol |
IUPAC Name |
1,3-benzoxazol-4-ylboronic acid |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4,10-11H |
InChI Key |
AJDUGMNTAKLSKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC=N2)(O)O |
Origin of Product |
United States |
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